N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
“N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. Its molecular formula is C17H11F3N4O2 . It contains multiple functional groups, including an imidazo[2,1-c][1,2,4]triazine ring, a carboxamide group, and fluorophenyl groups .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . A similar compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield . The crystal growth was carried out in dichloromethane in a conical flask with a known volume of solvent and chalcone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Chemical Reactions Analysis
The compound belongs to the class of triazines, which are six-membered heterocyclic rings containing three nitrogens . Triazines have a weakly basic property. Their isomers have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.29 g/mol . It has a topological polar surface area of 86.9 Ų, indicating its polarity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 1,2,4-triazole and imidazo[1,2,4]triazines has shown that these compounds can exhibit significant antimicrobial activities. Studies have demonstrated that compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing various substitutions can exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Antitumor Activity
Compounds incorporating the triazine structure, such as 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-ones, have been evaluated for their in vitro cytotoxic activities against various human carcinoma cells. Certain derivatives have shown promising results in inhibiting the growth of cancer cells, highlighting the potential of these compounds for further investigation as antitumor agents (Sztanke et al., 2007).
Synthesis and Biological Evaluation
The creation and assessment of novel compounds with the triazine core structure have been a focal point of research due to their potential biological activities. For example, the synthesis of new fluorine-containing thiadiazolotriazinones and their evaluation as potential antibacterial agents underscore the ongoing interest in exploring these compounds for various therapeutic applications (Holla, Bhat, & Shetty, 2003).
Future Directions
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c20-11-4-6-12(7-5-11)26-8-9-27-18(29)16(24-25-19(26)27)17(28)23-10-13-14(21)2-1-3-15(13)22/h1-7H,8-10H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANQHVVLAEEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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